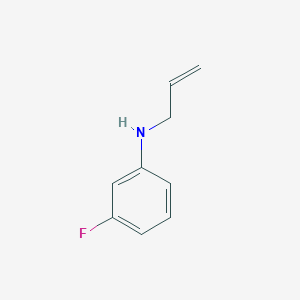
N-Allyl-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-3-fluoroaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of the aniline ring, and a fluorine atom substituted at the third position of the benzene ring. This compound is a valuable building block in organic synthesis and has applications in various fields including pharmaceuticals and electronic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-Allyl-3-fluoroaniline typically involves the monoallylation of 3-fluoroaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide (WO3) supported on zirconium dioxide (ZrO2) can be used as a catalyst to achieve high selectivity and yield . The reaction conditions generally involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high selectivity (97-99%) and yield . The use of solid catalysts like WO3/ZrO2 also helps in minimizing contamination and improving the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-Allyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups.
Aplicaciones Científicas De Investigación
N-Allyl-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism of action of N-Allyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, forming intermediates that interact with enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .
Comparación Con Compuestos Similares
N-Allyl-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-Allyl-3-bromoaniline: Contains a bromine atom in place of fluorine.
N-Allyl-3-iodoaniline: Features an iodine atom instead of fluorine.
Uniqueness: N-Allyl-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions in various applications .
Propiedades
Número CAS |
477983-23-6 |
|---|---|
Fórmula molecular |
C9H10FN |
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
3-fluoro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2 |
Clave InChI |
ZUHNGWWGSYPTEC-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
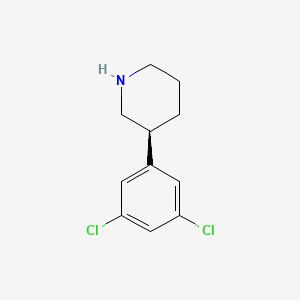

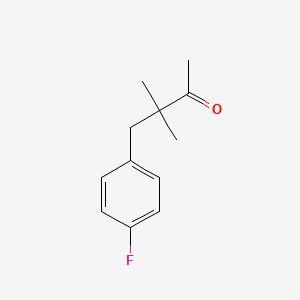
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
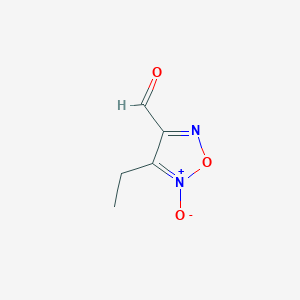
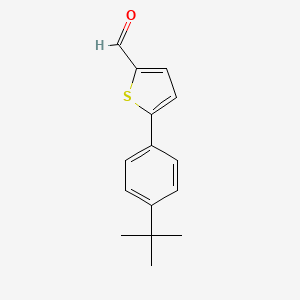
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
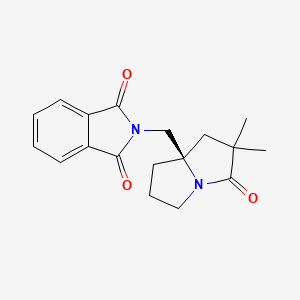
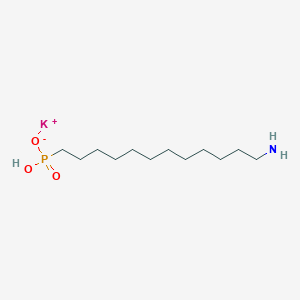
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
